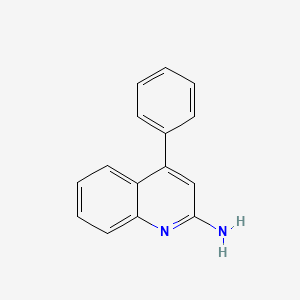

4-Phenylquinolin-2-amine

Description

Contextual Significance of the Quinoline (B57606) Core Structure in Organic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the field of organic and medicinal chemistry. orientjchem.orgfiveable.memdpi.com This bicyclic aromatic system is not merely a synthetic curiosity; it is a recurring motif in a vast array of naturally occurring alkaloids and synthetic compounds with profound biological activities. rsc.orgnih.gov The unique electronic properties and the ability to form a stable, conjugated pi system contribute to its versatility. fiveable.me

The presence of a nitrogen atom in the heterocyclic ring introduces a site for potential interactions with biological targets, such as enzymes and receptors, influencing the pharmacological profile of its derivatives. ontosight.ainih.gov This has led to the development of a multitude of quinoline-based drugs with applications ranging from antimalarial agents like quinine (B1679958) and chloroquine (B1663885) to antibacterial and anticancer therapies. rsc.orgnih.gov The structural rigidity and the possibility for substitution at various positions on the quinoline ring allow for the fine-tuning of a compound's properties, making it an attractive template for drug design and materials science. orientjchem.orgfiveable.me

Table 1: Prominent Examples of Quinoline-Based Compounds and Their Applications

| Compound | Core Structure | Key Application(s) |

| Quinine | Quinoline | Antimalarial rsc.org |

| Chloroquine | Quinoline | Antimalarial rsc.org |

| Ciprofloxacin | Fluoroquinolone | Antibacterial rsc.org |

| Topotecan | Quinoline | Anticancer rsc.org |

| Bedaquiline | Quinoline | Anti-tubercular rsc.org |

Research Rationale for 4-Phenylquinolin-2-amine and its Analogues

The specific substitution pattern of this compound, featuring a phenyl group at the 4-position and an amine group at the 2-position, has sparked considerable research interest. This arrangement gives rise to a unique three-dimensional structure and electronic distribution, which can be exploited for various scientific pursuits.

The rationale for investigating this compound and its analogues is multifaceted:

Medicinal Chemistry: The quinoline core is a well-established pharmacophore, and the addition of phenyl and amine substituents offers opportunities to create new therapeutic agents. orientjchem.orgrsc.org Researchers are exploring the potential of these compounds in areas such as anticancer and anti-inflammatory drug discovery. researchgate.netresearchgate.net For instance, certain 4-phenylquinolin-2(1H)-one analogs have been identified as promising anticancer leads that can induce apoptosis. researchgate.net The amino group can also serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. austinpublishinggroup.com

Materials Science: The aromatic nature of the quinoline and phenyl rings suggests potential applications in the development of organic electronic materials. fiveable.me The delocalized π-electron system can facilitate charge transport, making these compounds candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Fluorescent Probes: The quinoline scaffold is known to be a part of some fluorescent molecules. nih.gov The specific substitutions in this compound could lead to the development of novel fluorescent probes for biological imaging and sensing applications. The nitrogen atom in the quinoline ring can act as a site for monitoring interactions with target molecules through changes in fluorescence. nih.gov

Historical Development and Evolution of Quinolin-2-amine Chemistry

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. rsc.orgwikipedia.org A significant milestone in understanding quinoline's structure was achieved by Woodward and Doering in 1945 through its total synthesis. noveltyjournals.com The development of synthetic methods to produce quinoline and its derivatives has been a continuous area of research, with classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses being fundamental to this field. nih.govvedantu.com

The chemistry of quinolin-2-amines, a specific class of quinoline derivatives, has evolved alongside the broader field. Early research focused on the fundamental reactivity and properties of these compounds. Over time, with the growing understanding of structure-activity relationships, the focus has shifted towards the synthesis of more complex and functionally diverse quinolin-2-amine derivatives. vedantu.com The introduction of substituents at various positions of the quinoline ring has been a key strategy to modulate their biological and physical properties. orientjchem.org The exploration of different synthetic routes, including multi-component reactions, has enabled the efficient production of a wide range of quinolin-2-amine analogs for further investigation. austinpublishinggroup.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

51478-42-3 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-phenylquinolin-2-amine |

InChI |

InChI=1S/C15H12N2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H,(H2,16,17) |

InChI Key |

VNHXBLBWQFQTTG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)N |

Origin of Product |

United States |

Advanced Characterization and Spectroscopic Analysis of 4 Phenylquinolin 2 Amine Structures

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Phenylquinolin-2-amine in both solution and solid states. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information, leading to a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts of ¹H (proton) and ¹³C nuclei, the electronic environment of each atom can be mapped, confirming the connectivity of the 4-phenyl and 2-amino groups to the quinoline (B57606) core.

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings would exhibit signals in the downfield region (typically δ 6.5-8.5 ppm), a characteristic of their deshielded environment. The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. The distinct coupling patterns (e.g., doublets, triplets, multiplets) of the quinoline and phenyl protons would allow for the specific assignment of each hydrogen atom in the structure.

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum would display 15 distinct signals, corresponding to each carbon atom in the molecule, assuming no accidental overlap. Carbons bonded to the electronegative nitrogen atom, such as C-2, would be shifted downfield. The quaternary carbons (C-4, C-4a, C-8a, and the phenyl C-1') would typically show weaker signals compared to the protonated carbons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | Variable (Broad Singlet) | s (br) |

| Quinoline & Phenyl H's | ~ 6.5 - 8.5 | m, d, t |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | ~ 110 - 140 |

| Aromatic C-N | ~ 140 - 160 |

| Aromatic C-C (Quaternary) | ~ 120 - 150 |

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FT-IR spectrum is defined by vibrations associated with the amine group and the aromatic quinoline and phenyl rings.

Key diagnostic peaks would include the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The N-H bending vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine would be observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com Furthermore, characteristic absorptions for the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bend | 1580 - 1650 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous verification of its molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₅H₁₂N₂. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the exact mass of the resulting molecular ion, typically the protonated species [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula. A close match between these values (typically within 5 ppm) provides strong evidence for the compound's elemental composition.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂ |

| Calculated Exact Mass ([M+H]⁺) | 221.10732 Da |

| Found Exact Mass ([M+H]⁺) | Data not available in search results |

Solid-State Structural Elucidation: Single-Crystal X-ray Diffraction

While spectroscopic methods define molecular structure, single-crystal X-ray diffraction provides the ultimate confirmation by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

A successful single-crystal X-ray diffraction study of this compound would require growing a suitable single crystal of the compound. The analysis would reveal the planarity of the quinoline system and the dihedral angle between the quinoline and the phenyl ring at the 4-position. Furthermore, the hydrogen atoms of the amine group would likely participate in intermolecular hydrogen bonding with nitrogen atoms of adjacent molecules, forming extended networks that stabilize the crystal lattice. For the related compound 4-phenylquinolin-2-(1H)-one, the crystal system is orthorhombic with a space group of Pbca. researchgate.net Similar detailed parameters would be determined for this compound.

| Crystallographic Parameter | Expected Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c) | To be determined |

| Unit Cell Angles (α, β, γ) | To be determined |

| Z (Molecules per unit cell) | To be determined |

Computational and Theoretical Investigations of 4 Phenylquinolin 2 Amine Systems

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Phenylquinolin-2-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects. The general approach involves calculating a variety of molecular descriptors for a set of known active and inactive compounds and then using statistical methods to build a predictive model.

In a typical QSAR study for quinoline (B57606) derivatives, a range of descriptors are considered, including electronic, steric, and lipophilic properties. For instance, a study on 2-phenylquinolines identified that the partial contributions of substituents to biological activity are additive nih.gov. Fragment-based QSAR models have been successfully developed for similar heterocyclic systems like 4-phenylquinazoline-2-carboxamides, where descriptors such as volume, electro-topological state indices, and electronic parameters were found to correlate with antiproliferative activity nih.gov. These models, often validated through internal and external statistical methods, can achieve high predictive accuracy, with correlation coefficients (r²) often exceeding 0.8 nih.gov.

The insights gained from QSAR models guide the synthesis of new derivatives with potentially improved activity. For example, if a model indicates that increased hydrophobicity in a particular region of the molecule enhances activity, new analogs can be designed with lipophilic substituents at that position.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline-like Compounds This table is representative of descriptors commonly used in QSAR studies and does not represent a specific study on this compound.

| Descriptor Category | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the target receptor. |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge transfer interactions. | |

| Steric | Molecular Volume | Affects how the molecule fits into the binding site of a receptor. |

| Surface Area | Influences solubility and interactions with the biological environment. | |

| Lipophilicity | LogP | Describes the partitioning of the molecule between a lipid and an aqueous phase, affecting membrane permeability. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Computational Studies on Molecular Recognition and Ligand Interactions

Computational methods are pivotal in understanding how this compound derivatives interact with biological macromolecules. These studies provide a molecular-level view of the binding process, which is crucial for drug design and development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking is used to predict their binding mode within the active site of a target protein. This information can elucidate the mechanism of action and guide the design of more potent inhibitors.

The process involves generating a three-dimensional structure of the ligand (the this compound derivative) and the receptor (the target protein). The ligand is then placed in various positions and orientations within the binding site, and a scoring function is used to estimate the binding affinity for each pose. Docking studies on similar quinoline and quinazoline (B50416) derivatives have successfully predicted their interactions with various targets, such as kinases and DNA gyrase lums.ac.irijcce.ac.ir. For example, docking results for N,2-diphenylquinazolin-4-amine derivatives into the DNA gyrase active site revealed binding energies ranging from -3.05 to -6.13 kcal/mol, indicating favorable interactions lums.ac.ir. Similarly, studies on 4-anilinoquinazolines as anticancer agents have used molecular docking to understand their binding modes with EGFR and VEGFR-2 ijcce.ac.ir.

These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. This knowledge allows for the rational modification of the ligand to enhance these interactions and improve its potency.

Theoretical molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial for predicting a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and for understanding its potential for biological interactions.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with the passive transport of molecules across membranes. It is calculated as the sum of the surfaces of polar atoms in a molecule. For a drug to have good oral bioavailability, a TPSA value of less than 140 Ų is generally considered favorable nih.gov.

LogP (the logarithm of the partition coefficient between n-octanol and water) is a measure of a molecule's lipophilicity. This property influences a drug's absorption, distribution, and ability to cross cell membranes. LogP values are often targeted to be within a specific range (e.g., 0-5) for optimal drug-like properties nih.gov.

Hydrogen Bond Counts (donors and acceptors) are important for predicting the strength and specificity of ligand-receptor interactions. The number of hydrogen bond donors and acceptors in a molecule can significantly impact its binding affinity and solubility.

Computational tools can accurately predict these descriptors for novel this compound derivatives, allowing for an early assessment of their drug-likeness before synthesis.

Table 2: Predicted Molecular Descriptors for a Representative this compound Derivative This table presents hypothetical data for a generic this compound derivative to illustrate the concept.

| Descriptor | Predicted Value | Implication for Biological Interaction |

|---|---|---|

| TPSA (Ų) | 65.8 | Suggests good potential for oral bioavailability. |

| LogP | 3.5 | Indicates a balance between lipophilicity and hydrophilicity, favorable for membrane permeability. |

| Hydrogen Bond Donors | 1 | Can participate in hydrogen bonding with a receptor. |

| Hydrogen Bond Acceptors | 2 | Can participate in hydrogen bonding with a receptor. |

| Molecular Weight ( g/mol ) | 220.27 | Within the range for good oral absorption. nih.gov |

Investigation of Non-Linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials have applications in various technologies, including optical communications and data storage rsc.org. Quinoline derivatives, with their extended π-conjugated systems, are promising candidates for NLO materials mdpi.comresearchgate.net. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the NLO properties of these molecules bohrium.comresearchgate.net.

The NLO response of a molecule is related to its hyperpolarizability (β), which can be calculated using quantum chemical methods. These calculations can predict how the electron density of a molecule will respond to a strong electric field, such as that from a laser. Studies on quinoline derivatives have shown that the presence of electron-donating and electron-accepting groups can enhance the NLO response due to increased intramolecular charge transfer rsc.org.

Computational investigations of 1-(4-phenylquinolin-2-yl)propan-1-one have explored its NLO properties through DFT calculations nih.govacs.org. Such studies typically involve optimizing the molecular geometry and then calculating the dipole moment, polarizability, and first-order hyperpolarizability physchemres.org. The results of these calculations can guide the design of new this compound derivatives with enhanced NLO properties for specific applications.

Table 3: Computationally Predicted NLO Properties of a Quinoline Derivative This table is based on findings for similar quinoline derivatives and serves as an illustrative example.

| Property | Computational Method | Predicted Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment (μ) | DFT/B3LYP | 3.5 D | A non-zero dipole moment is a prerequisite for second-order NLO activity. |

| Polarizability (α) | DFT/B3LYP | 250 | Represents the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β) | DFT/B3LYP | 1.2 x 10⁻³⁰ esu | A large value indicates a strong second-order NLO response. |

Research Investigations into Biological Activities Associated with 4 Phenylquinolin 2 Amine Derivatives

Studies on Antimicrobial Activity of Quinoline-2-amine Analogues

Quinoline (B57606) derivatives have long been recognized for their wide-ranging antimicrobial effects. researchgate.net The inherent chemical versatility of the quinoline nucleus allows for structural modifications that can enhance potency and broaden the spectrum of activity against various pathogenic microorganisms. researchgate.net

Derivatives of 2-phenyl-4-aminoquinoline have been synthesized and evaluated for their antifungal properties, particularly against phytopathogenic fungi. researchgate.netnih.gov In one study, a series of these compounds demonstrated significant inhibitory activities against several fungal species. nih.gov Notably, compound 6e (as designated in the study) showed potent activity against C. lunata, P. grisea, and A. alternate, with EC50 values of 13.3 µg/mL, 14.4 µg/mL, and 15.6 µg/mL, respectively, proving superior to the commercial fungicide azoxystrobin (B1666510). nih.gov

Structure-activity relationship (SAR) studies have revealed that the aniline (B41778) moiety at the 4-position of the quinoline scaffold is crucial for antifungal potency. researchgate.netnih.gov The position of substituents on this aniline group can significantly influence the compound's activity. nih.gov Further research indicated that for some 4-aminoquinolines, the antifungal mechanism does not involve the disruption of the fungal membrane, distinguishing them from many traditional antifungal drugs. researchgate.net One such compound, N,2-di-p-tolylquinolin-4-amine hydrochloride (III11 ), also showed a low probability of inducing resistance. researchgate.net

| Compound | Target Fungi | Reported Activity (EC50) | Reference |

|---|---|---|---|

| Compound 6e | C. lunata | 13.3 µg/mL | nih.gov |

| Compound 6e | P. grisea | 14.4 µg/mL | nih.gov |

| Compound 6e | A. alternate | 15.6 µg/mL | nih.gov |

| 4-(ethylthio)-2-phenylquinoline | Various phytopathogenic fungi | Comparable to azoxystrobin | researchgate.net |

| 4-(isopropylthio)-2-phenylquinoline | Various phytopathogenic fungi | Comparable to azoxystrobin | researchgate.net |

| 4-(allylthio)-2-phenylquinoline | Various phytopathogenic fungi | Comparable to azoxystrobin | researchgate.net |

The antibacterial potential of quinoline analogues has been extensively investigated. ekb.egnih.gov A series of newly synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives were evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov The results showed that some compounds possessed good activity against Staphylococcus aureus. nih.gov Specifically, Compound 5a₄ demonstrated significant activity against S. aureus and Bacillus subtilis, while Compound 5a₇ was most active against Escherichia coli. nih.gov Another study involving quinoline derivatives substituted with sulfonyl/benzoyl/propargyl moieties reported excellent MIC values (ranging from 3.12 to 50 µg/mL) against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov

Structural modifications have been shown to enhance the antibacterial properties of these compounds. nih.gov Research on novel 2-phenyl-quinoline analogs derivatized with 1,2,4-triazoles also reported promising in vitro antibacterial activity. researchgate.net The synthesis of 4-acetylaminophenylaminoquinoline derivatives and their subsequent evaluation showed moderate inhibition zones against both gram-positive and gram-negative bacterial strains. ekb.eg These studies underscore the importance of the quinoline scaffold in the development of new antibacterial agents. researchgate.net

| Compound Class/Specific Compound | Target Bacteria | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Compound 5a₄ | Staphylococcus aureus | 64 µg/mL | nih.gov |

| Compound 5a₇ | Escherichia coli | 128 µg/mL | nih.gov |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 µg/mL | nih.gov |

| Compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) | Methicillin-resistant S. aureus (MRSA) | Comparable to oxacillin/ciprofloxacin | mdpi.com |

Research into Antiviral Activity of Phenylquinoline Derivatives

The antiviral properties of quinoline derivatives have garnered significant attention, with research spanning a variety of viruses. For instance, N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine was identified as a potential agent against Bovine Viral Diarrhea Virus (BVDV), and subsequent chemical modifications led to derivatives with improved antiviral activity. sciforum.net Other studies have identified isoquinolone derivatives as inhibitors of influenza virus polymerase activity. nih.gov The 4-phenylquinoline-8-amine derivative has been investigated as a potential latency-reversing agent for eliminating HIV-1 reservoirs. nih.gov

In the wake of the COVID-19 pandemic, significant research has focused on the anti-coronavirus activity of quinoline derivatives. A study evaluating a series of 2-phenylquinolines identified a promising hit compound with an EC50 value of 6 µM against SARS-CoV-2. nih.govnih.gov Further synthesis and evaluation led to derivatives that maintained low micromolar activity as SARS-CoV-2 replication inhibitors while lacking cytotoxicity at 100 µM. nih.gov Many of these analogues also demonstrated broad-spectrum activity against other human coronaviruses, including HCoV-229E and HCoV-OC43, with EC50 values in the low micromolar range (0.2 to 9.4 µM). nih.govacs.org

Another study corroborated the broad-spectrum anti-coronavirus activity of several quinoline analogues, including chloroquine (B1663885), hydroxychloroquine (B89500), amodiaquine, and ferroquine. malariaworld.org Chloroquine and hydroxychloroquine were found to be the most potent, with EC50 values ranging from 0.12 to 12 µM against a panel of alpha- and beta-coronaviruses. malariaworld.org Mechanistic studies revealed that chloroquine interferes with an early stage of the viral replication cycle. malariaworld.org Specifically, for SARS-CoV-2, treatment with chloroquine prevented viral RNA synthesis and was also observed to inhibit the autophagy pathway. malariaworld.org

| Compound/Class | Target Virus | Reported Activity (EC50) | Reference |

|---|---|---|---|

| 2-Phenylquinoline (B181262) derivative (PQQ4O) | SARS-CoV-2 | 6 µM | acs.org |

| Optimized 2-Phenylquinolines | HCoV-229E | 0.2 - 9.4 µM | nih.gov |

| Optimized 2-Phenylquinolines | HCoV-OC43 | 0.6 - 7.7 µM | acs.org |

| Chloroquine | SARS-CoV-1, SARS-CoV-2, HCoV-229E, HCoV-OC43 | 0.12 - 12 µM | malariaworld.org |

| Hydroxychloroquine | SARS-CoV-1, SARS-CoV-2, HCoV-229E, HCoV-OC43 | 0.12 - 12 µM | malariaworld.org |

Exploration of Anti-Inflammatory Effects of 4-Phenylquinoline (B1297854) Scaffolds

Quinoline and quinazoline (B50416) scaffolds are integral to compounds exhibiting significant anti-inflammatory properties. nih.govmdpi.com Research into a series of novel quinoline derivatives bearing azetidinone scaffolds identified compounds with potent anti-inflammatory activity. nih.gov Specifically, 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one and 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one showed significant effects in a carrageenan-induced rat paw edema model. nih.gov

Similarly, a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative demonstrated considerable anti-inflammatory activity in endotoxin-stimulated macrophages. nih.gov This compound was found to inhibit the expression of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as mediators like iNOS and COX-2. nih.gov The mechanism was linked to the inhibition of NF-κB activation. nih.gov In vivo studies showed that the compound significantly reduced paw edema in both carrageenan and formalin-induced models. nih.gov These findings highlight the potential of quinoline-based structures as leads for developing new anti-inflammatory agents. frontiersin.org

Research on Antimalarial Properties of Substituted Quinolines

The history of quinolines in medicine is most famously linked to their use as antimalarial drugs, with quinine (B1679958) and chloroquine being archetypal examples. nih.govslideshare.net The 4-aminoquinoline (B48711) structure is particularly crucial for antimalarial activity. slideshare.netnih.gov Research continues to explore new analogues to combat the spread of drug-resistant strains of Plasmodium, the parasite responsible for malaria. nih.govplos.org

Novel 4-aminoquinoline analogues, including monoquinoline (MAQ) and bisquinoline (BAQ) derivatives, have been shown to be active against chloroquine-resistant P. falciparum in the nanomolar range. plos.org The primary mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation. nih.govplos.org These drugs are thought to form a complex with hematin (B1673048) in the parasite's food vacuole, preventing its detoxification into hemozoin and leading to parasite death. nih.gov Structure-activity relationship studies emphasize the importance of the quinoline ring and a substituted amino group at the 4-position for activity. slideshare.net For example, a chloro group at the 7-position is considered essential for the high potency of drugs like chloroquine. slideshare.net The development of hybrid molecules and modifications to the side chain of the 4-aminoquinoline scaffold are active areas of research aimed at overcoming resistance. nih.gov

Investigations into Anticancer Mechanisms of Action for 4-Phenylquinolin-2-amine Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through diverse and targeted mechanisms to inhibit the growth and proliferation of cancer cells. Research has focused on several key cellular pathways and targets that are critical for tumor development and survival.

Modulation of Tubulin Polymerization

A crucial target for many anticancer drugs is the cellular cytoskeleton, specifically the process of tubulin polymerization, which is essential for cell division. Certain 2-phenylquinoline derivatives have been identified as potent inhibitors of this process.

A novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been synthesized and evaluated for antiproliferative activity. nih.gov Among them, compound 7b showed significant cytotoxic activity against SK-OV-3 and HCT116 cancer cell lines. nih.gov The mechanism of action for these compounds was linked to their ability to inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site. nih.gov This interference with microtubule dynamics leads to a disruption of the mitotic spindle assembly, causing the cancer cells to arrest in the G2/M phase of the cell cycle. nih.gov Similarly, a class of 4-(N-cyclo)aminoquinazolines was identified as new tubulin inhibitors, with compound 5f exhibiting high in vitro cytotoxic activity and significant potency against tubulin assembly. nih.gov

| Compound | Mechanism | Effect | In Vitro Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 7b (2-phenylquinoline-4-carboxamide derivative) | Inhibition of tubulin polymerization; Binds to colchicine site | Disruption of mitotic spindle; G2/M phase cell cycle arrest | 0.2 μM (HCT116), 0.5 μM (SK-OV-3) | nih.gov |

| Compound 5f (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one) | Inhibition of tubulin polymerization; Binds to colchicine site | G2/M phase cell cycle arrest; Disruption of microtubule formation | 0.77 μM (Tubulin assembly) | nih.gov |

Inhibition of Topoisomerase Enzymes

Topoisomerases are vital enzymes that manage the topology of DNA during replication and transcription, making them a prime target for cancer therapy. mdpi.com Certain quinoline derivatives have been designed to interfere with the function of these enzymes.

For instance, 4-amino-2-phenylquinazolines were developed as bioisosteres of known topoisomerase inhibitors. nih.gov Within this series, 4-cyclohexylamino-2-phenylquinazoline (7h) was found to have potent inhibitory activity against topoisomerase I (Topo I) and strong cytotoxicity. nih.gov The cytotoxic effects of these quinazoline analogs were consistent with their Topo I inhibitory activities, suggesting this is their primary mechanism of action. nih.gov Further research into novel pyrazolo[4,3-f]quinoline derivatives identified compounds that could inhibit both Topoisomerase I and Topoisomerase IIα (Topo IIα), highlighting the potential for dual-targeting agents within this chemical class. mdpi.com

| Compound | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-cyclohexylamino-2-phenylquinazoline (7h) | Topoisomerase I | Exhibited potent Topo I inhibitory activity and strong cytotoxicity. | nih.gov |

| Compound 2E (pyrazolo[4,3-f]quinoline derivative) | Topoisomerase I & IIα | Inhibited Topo IIα activity by 88.3%, similar to etoposide. Showed moderate Topo I inhibition. | mdpi.com |

| Compound 2P (pyrazolo[4,3-f]quinoline derivative) | Topoisomerase I | Showed marginal inhibition of Topo I (11.6%) and was inactive against Topo IIα. | mdpi.com |

Effects on Tyrosine Kinase Pathways

Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. mdpi.com The aberrant activity of these kinases is a hallmark of many cancers, making them a key target for therapeutic intervention. mdpi.com Quinazoline-based compounds have been extensively developed as tyrosine kinase inhibitors. mdpi.com

Specifically, 4-(phenylamino)quinazoline and related pyridopyrimidine acrylamides have been synthesized as irreversible inhibitors of the epidermal growth factor receptor (EGFR). nih.gov These compounds bind to the ATP binding site of the enzyme, effectively shutting down its activity. nih.gov Other research has focused on developing multi-targeted kinase inhibitors. A series of 2-sulfanylquinazolin-4(3H)-one derivatives demonstrated inhibitory activity against several protein kinases, including VEGFR2, EGFR, and HER2, with one compound showing a good safety profile in normal cells compared to doxorubicin. mdpi.com The development of quinolin-2-one derivatives has also yielded compounds with an affinity for the EGFR kinase protein. researchgate.net

| Compound Class | Target Kinase(s) | Mechanism | Reference |

|---|---|---|---|

| 4-(Phenylamino)quinazoline acrylamides | EGFR | Irreversible inhibition of the ATP binding site. | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivatives | VEGFR2, EGFR, HER2 | Multi-targeted kinase inhibition. | mdpi.com |

| 4-[2-(substituted phenyl) hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives | EGFRK protein | Affinity towards the kinase protein. | researchgate.net |

Research on Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a primary goal of cancer therapy. Quinoline derivatives have been shown to trigger this process in cancer cells through various signaling pathways.

One study investigated the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) in pancreatic cancer cells. nih.gov This compound was found to induce both apoptosis and autophagic cell death simultaneously. nih.gov The underlying mechanism involved the suppression of the Akt/mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress. nih.gov Apoptosis was confirmed by the activation of Caspase-3 and the cleavage of PARP. nih.gov In another study, a 2-substituted phenylquinoline-4-carboxylic acid derivative, molecule D28 , was identified as a selective histone deacetylase 3 (HDAC3) inhibitor that promotes apoptosis in K562 leukemia cells. nih.gov The pro-apoptotic effect of D28 was dose-dependent and played a significant role in its anticancer activity. nih.gov

| Compound | Cancer Cell Line | Apoptotic Pathway/Mechanism | Reference |

|---|---|---|---|

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 (Pancreatic) | Inhibition of Akt/mTOR pathway, induction of ER stress, Caspase-3 activation, PARP cleavage. | nih.gov |

| Molecule D28 (2-phenylquinoline-4-carboxylic acid derivative) | K562 (Leukemia) | Selective HDAC3 inhibition, promotion of dose-dependent apoptosis. | nih.gov |

Studies on Glycine (B1666218) Site N-Methyl-D-aspartate Receptor Antagonism by Quinolinones

Beyond oncology, quinoline derivatives have been investigated for their effects on the central nervous system. The N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity and memory function, and it possesses a modulatory site where glycine binds. nih.govwikipedia.org Antagonists of this glycine site are of interest for treating conditions like epilepsy. nih.gov

Research has identified quinoline-containing compounds as potent antagonists of the NMDA receptor that act at the strychnine-insensitive glycine binding site. nih.gov For example, 4-carboxymethylamino-5,7-dichloroquinoline-2-carboxylic acid (MDL 100,748) was shown to be a potent inhibitor of [3H]glycine binding and acted as a competitive antagonist at the glycine binding site. nih.gov Such glycine antagonists have demonstrated potent anticonvulsant properties in animal models. nih.gov

Research into Immunosuppressive Effects of 2-Phenylquinolin-4-amine (B1606699) Derivatives

The immune system is another area where quinoline derivatives have shown significant activity. Specifically, substituted 2-phenylquinolin-4-amines have been synthesized and analyzed for their ability to inhibit the immunostimulatory effects of oligodeoxynucleotides containing CpG-motifs. nih.gov

This research has led to the identification of these compounds as immunosuppressive agents. nih.gov A study of fifty-seven 2-phenylquinolines found that their biological activity was additive based on their substitutions. nih.gov The most effective antagonist identified in this study was N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine (50) , which had an EC50 value of 0.76 nM. nih.gov These findings suggest that such derivatives could be developed to manage conditions characterized by excessive or unwanted immune stimulation. nih.gov

Elucidation of Structure-Activity Relationships (SAR) in Biological Contexts

The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for derivatives with a wide array of biological activities. Structure-activity relationship (SAR) studies, which correlate the chemical structure of these derivatives with their biological functions, are crucial for optimizing potency and selectivity. Key insights have been gained into how specific structural modifications influence their anticancer, antifungal, antiviral, antibacterial, and immunomodulatory effects.

Anticancer Activity

SAR analysis of this compound derivatives reveals that substitutions on both the quinoline and phenyl rings are critical for antiproliferative activity. For a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives, the placement of a phenyl group on the quinoline core significantly impacts potency. Specifically, a derivative with a phenyl group at the C-6 position of the quinoline ring demonstrated the most potent antiproliferative activity against HeLa cancer cells, with a half-maximal inhibitory concentration (IC₅₀) of 0.50 μM. nih.gov Altering the side chains attached to the phenyl rings also modulates activity; for instance, elongating the dimethylaminopropylaminomethyl side chain by one carbon resulted in a notable decrease in activity against MCF-7 breast cancer cells. nih.gov

| Compound | Key Structural Features | Observed Biological Activity (Cell Line) |

|---|---|---|

| Compound 13a (2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline) | Phenyl group at C-6 of quinoline; Dimethylaminopropylaminomethyl side chains. | IC₅₀ = 0.50 μM (HeLa) nih.gov |

| Compound 13b (2,4-bis{4-[(4-dimethylaminobutyl)aminomethyl]phenyl}-6-phenylquinoline) | Carbon chain elongation in the side chain compared to 13a. | Decreased activity: IC₅₀ = 3.03 μM (MCF-7) nih.gov |

Antifungal Activity

For antifungal applications, the aniline moiety at the C-4 position of the 2-phenylquinoline scaffold is a key determinant of a compound's potency. nih.gov The substitution pattern on this aniline group significantly influences the antifungal effects. nih.gov In one study, a derivative designated as compound 6e, which features a specific substitution on the C-4 aniline, exhibited more potent inhibitory activity against several phytopathogenic fungi than the commercial fungicide azoxystrobin. nih.gov

Further research into 4-thioquinoline derivatives showed that substituents at the C-4 position markedly affect antifungal activity. Generally, the presence of an aliphatic group at C-4 was more beneficial for activity than an aromatic group. researchgate.net Moreover, SAR studies indicated that antifungal potency tended to weaken as the steric hindrance of the substituent increased. researchgate.net For example, compounds with smaller aliphatic thio-groups like ethylthio and isopropylthio were among the most potent. researchgate.net

| Compound | Key Structural Features | Observed Biological Activity (Fungus) |

|---|---|---|

| Compound 6e | Substituted aniline moiety at C-4 of 2-phenylquinoline. | EC₅₀ = 13.3 μg/mL (C. lunata) nih.gov |

| 4-(Ethylthio)-2-phenylquinoline | Small aliphatic thio-group at C-4. | Potent activity, comparable to azoxystrobin researchgate.net |

| 4-(Isopropylthio)-2-phenylquinoline | Slightly larger aliphatic thio-group at C-4. | Potent activity, comparable to azoxystrobin researchgate.net |

| N,2-di-p-tolylquinolin-4-amine hydrochloride | Aryl groups on the C-4 amine and C-2 phenyl positions. | Demonstrated antifungal potency and low likelihood of inducing resistance researchgate.net |

Antiviral Activity

Investigations into 2-phenylquinoline derivatives have identified promising candidates with broad-spectrum anti-coronavirus activity. nih.govacs.org SAR studies pinpointed several structural features that enhance antiviral efficacy. The presence of methoxy (B1213986) groups on the quinoline nucleus and an O-alkyl basic side chain at the C-4 position can be tuned to improve activity and reduce cytotoxicity. acs.org

Among various basic side chains explored at the C-4 position, a piperidine (B6355638) moiety was found to be highly promising for yielding antiviral activity against SARS-CoV-2. nih.govacs.org Furthermore, the introduction of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core resulted in a compound with potent activity against the highly conserved SARS-CoV-2 helicase (nsp13), suggesting potential for activity against emerging coronaviruses. nih.govacs.org

| Compound | Key Structural Features | Observed Biological Activity (Virus) |

|---|---|---|

| PQQ4O (1a) | Base 2-phenylquinoline scaffold. | EC₅₀ = 6 μM (SARS-CoV-2) nih.gov |

| Compound 6g | 6,7-dimethoxytetrahydroisoquinoline group at C-4. | Potent activity against SARS-CoV-2 helicase (nsp13) nih.govacs.org |

| Compounds 7k and 8k | Piperidine moiety at C-4. | Among the most potent in SARS-CoV-2 antiviral assay acs.org |

| Various Derivatives | Methoxy groups on the quinoline ring. | High selectivity index against SARS-CoV-2 acs.org |

Antibacterial Activity

The antibacterial potential of quinoline derivatives has been explored through the synthesis of molecular hybrids. In a study of 4-aminoquinoline-hydrazones and isatin (B1672199) hybrids, specific derivatives showed significant activity against a panel of bacterial strains. mdpi.com The compound designated HD6, a 4-aminoquinoline-hydrazone derivative, demonstrated good to moderate antibacterial potential, with a minimum inhibitory concentration (MIC) of 8 μg/mL against Bacillus subtilis and 16 μg/mL against Pseudomonas aeruginosa. mdpi.com The SAR suggests that the hydrazone linkage and the specific substitutions on the appended aromatic ring are crucial for activity. The isatin hybrid HS8 showed more limited activity, indicating that the nature of the hybridized moiety at the C-4 position is a key determinant of the antibacterial spectrum and potency. mdpi.com

| Compound | Key Structural Features | Observed Biological Activity (Bacterium) |

|---|---|---|

| HD6 | 4-aminoquinoline-benzohydrazide base with aryl aldehyde warhead. | MIC = 8 μg/mL (B. subtilis); 16 μg/mL (P. aeruginosa) mdpi.com |

| HS8 | 4-aminoquinoline-benzohydrazide base with substituted isatin warhead. | MIC = 256 μg/mL (E. faecalis & B. subtilis); >500 μg/mL (S. aureus & P. aeruginosa) mdpi.com |

Immunomodulatory Activity

Derivatives of 2-phenylquinolin-4-amine have been identified as potent antagonists of immunostimulatory CpG-oligodeoxynucleotides. A systematic SAR analysis demonstrated that the contributions of different substituents to the biological activity are additive. nih.gov This research also suggested that larger molecules in this class may not be accommodated within the biological receptor, placing a spatial constraint on the design of effective antagonists. nih.gov The most effective antagonist identified in one study was N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, which exhibited a half-maximal effective concentration (EC₅₀) of 0.76 nM. nih.gov Another study based on SAR analysis produced a derivative with an even more potent in vitro half-maximal inhibition at a concentration of 0.24 nM. nih.gov

| Compound | Key Structural Features | Observed Biological Activity |

|---|---|---|

| N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine | (Dimethylamino)ethyl group at C-4 amine; (4-methylpiperazino)phenyl group at C-2. | EC₅₀ = 0.76 nM for inhibition of CpG-oligodeoxynucleotide immunostimulatory effect nih.gov |

| Derivative 32 | Systematic SAR-based modifications. | Half-maximal inhibition at 0.24 nM in vitro nih.gov |

Future Research Trajectories and Emerging Applications for 4 Phenylquinolin 2 Amine

Innovations in Green Synthetic Methodologies for Quinoline (B57606) Amines

The chemical industry is undergoing a paradigm shift towards sustainable practices, and the synthesis of quinoline amines is no exception. Traditional methods for synthesizing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often rely on harsh reaction conditions, toxic reagents, and lengthy procedures. semanticscholar.org The future of 4-Phenylquinolin-2-amine synthesis lies in the adoption and refinement of green chemistry principles.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. Microwave irradiation has been successfully applied to the Skraup reaction, a classic method for quinoline synthesis, offering a more efficient and environmentally friendly alternative. semanticscholar.org

Nanocatalysis: The use of nanocatalysts offers high efficiency, selectivity, and recyclability. Various nanocatalysts, including those based on transition metals, have been explored for quinoline synthesis, demonstrating the potential to overcome the limitations of traditional catalysts. mdpi.comacs.org

Solvent-Free and Aqueous Reactions: Eliminating organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions and the use of water as a benign solvent are being increasingly investigated for quinoline synthesis. bohrium.comresearchgate.net Ionic liquids are also emerging as green reaction media that can be recycled and reused. semanticscholar.org

Multicomponent Reactions (MCRs): One-pot MCRs that combine multiple starting materials in a single step are highly atom-economical and efficient. The development of novel MCRs for the direct synthesis of functionalized 2-aminoquinolines is a promising area of research. bohrium.com

| Methodology | Key Advantages | Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | Specialized equipment required, potential for localized overheating |

| Nanocatalysis | High efficiency, selectivity, recyclability | Catalyst synthesis and characterization, potential for leaching |

| Solvent-Free/Aqueous Reactions | Reduced waste, improved safety, lower cost | Solubility of reactants, potential for side reactions in water |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | Complexity of reaction optimization, purification of products |

Advancement in Predictive Computational Modeling for Novel this compound Structures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, predictive computational modeling offers a pathway to rationally design novel derivatives with enhanced properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) are at the forefront of this advancement.

QSAR models are being developed to correlate the structural features of quinoline derivatives with their biological activities. mdpi.comnih.gov These models can predict the activity of yet-to-be-synthesized compounds, thereby guiding medicinal chemists in prioritizing synthetic targets. For instance, 2D and 3D-QSAR models have been successfully used to predict the anti-plasmodial activity of quinoline derivatives. nih.gov

Molecular docking simulations provide insights into the binding interactions between a ligand and its biological target at the atomic level. This technique can be employed to predict the binding affinity and mode of interaction of novel this compound derivatives with specific enzymes or receptors. semanticscholar.orgacs.orgnih.gov

Density Functional Theory (DFT) calculations are used to understand the electronic structure and properties of molecules. For this compound, DFT can be used to predict its reactivity, stability, and spectroscopic properties, which is crucial for both its biological and materials science applications. bohrium.com

| Computational Method | Application | Predicted Properties |

|---|---|---|

| QSAR | Predictive modeling of biological activity | Antimicrobial, anticancer, and other therapeutic activities |

| Molecular Docking | Elucidation of binding interactions with biological targets | Binding affinity, binding mode, identification of key interacting residues |

| DFT | Calculation of electronic structure and properties | Optimized geometry, spectroscopic properties, reactivity descriptors |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

While the broad biological activities of quinoline derivatives are well-documented, a deeper understanding of the specific molecular interactions of this compound is a key area for future research. Elucidating these mechanisms is critical for the development of targeted therapies with improved efficacy and reduced side effects.

Future research will likely focus on:

Enzyme Inhibition: Investigating the potential of this compound derivatives to inhibit specific enzymes involved in disease pathways. For example, some quinoline derivatives have shown inhibitory activity against histone deacetylases (HDACs), which are promising targets for cancer therapy. researchgate.net

Receptor Binding: Identifying and characterizing the interactions of this compound with specific cellular receptors. Certain 4-aminoquinoline (B48711) derivatives have been identified as inhibitors of receptor-interacting protein kinase 2 (RIPK2), a key mediator of immune signaling. acs.org

DNA Intercalation and Binding: Exploring the ability of this compound and its derivatives to interact with nucleic acids. The planar aromatic structure of the quinoline ring suggests a potential for DNA intercalation, which is a mechanism of action for some anticancer drugs. nih.gov

Potential in Materials Science and Photonic Applications

The unique photophysical properties of the quinoline scaffold make it an attractive candidate for applications in materials science and photonics. The extended π-conjugated system in this compound suggests that it could possess interesting electronic and optical properties.

Emerging applications in this field include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are being explored as materials for OLEDs due to their high thermal and chemical stability, electron-transporting capabilities, and tunable emission properties. nih.gov

Fluorescent Probes: The sensitivity of the fluorescence of some quinoline derivatives to their local environment makes them suitable for use as fluorescent probes in biological imaging and sensing applications. researchgate.netnih.gov

Nonlinear Optical (NLO) Materials: Organic molecules with large second-order NLO responses are in demand for applications in telecommunications and optical data processing. The donor-acceptor nature that can be engineered into quinoline derivatives makes them promising candidates for NLO materials. bohrium.comnih.govnih.gov

| Application Area | Key Property | Potential Function |

|---|---|---|

| OLEDs | Electron-transporting capability, thermal stability | Emissive or charge-transport layer |

| Fluorescent Probes | Solvatochromism, high quantum yield | Sensing and imaging in biological systems |

| Nonlinear Optics | Large second-order hyperpolarizability | Frequency conversion, optical switching |

Q & A

Q. Methodological Characterization :

- X-ray crystallography : Use SHELXL or SHELXTL for refinement of crystal structures . ORTEP-3 can visualize thermal ellipsoids and molecular geometry .

- Spectroscopy :

- NMR : -NMR shows aromatic protons (δ 7.2–8.5 ppm) and NH protons (δ ~5.5 ppm).

- Mass spectrometry : Molecular ion peak at m/z 220.1 (CHN).

- InChI Key : GCMNJUJAKQGROZ-UHFFFAOYSA-N (for quinolin-2-amine derivatives) .

What synthetic routes are effective for this compound?

Basic Research Question

Two primary methodologies are validated:

Friedländer Reaction :

- React 2-aminobenzaldehyde derivatives with acetophenone derivatives under acidic conditions to form the quinoline core .

- Example yield: ~50–60% after column purification.

Suzuki-Miyaura Coupling :

- Cross-coupling of 4-bromoquinolin-2-amine with phenylboronic acid using Pd(OAc)/NaHCO in 2-methyltetrahydrofuran (100°C, 3 hours) .

- Yield: 51% (reported for analogous compounds) .

Q. Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction time.

- Purify via recrystallization (ethanol/water) to enhance purity.

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Question

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) may arise from:

Q. Methodological Resolution :

- Meta-analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers .

- Dose-response studies : Re-evaluate IC values under standardized conditions (e.g., 37°C, pH 7.4).

- Structural analogs : Test derivatives (e.g., 7-chloro-2-methylquinolin-4-amine ) to isolate functional groups responsible for activity.

How to optimize reaction conditions for higher yield in this compound synthesis?

Advanced Research Question

Design of Experiments (DoE) Approach :

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Catalyst loading | 1–5 mol% Pd | 2.5 mol% Pd(OAc) |

| Solvent | THF, DMF, EtOH | 2-methyltetrahydrofuran |

| Temperature | 80–120°C | 100°C |

| Reaction time | 1–6 hours | 3 hours |

Q. Results :

- Yield improvement : From 51% to ~65% by increasing Pd loading to 3 mol% and using microwave irradiation.

- Purity : >98% via HPLC (C18 column, acetonitrile/water gradient) .

What computational strategies predict the binding modes of this compound with biological targets?

Advanced Research Question

Molecular Docking Workflow :

Target Selection : CDK2 (PDB ID: 1AQ1) due to quinoline-based inhibitors .

Software : AutoDock Vina or Schrödinger Suite.

Parameters :

- Grid box centered on ATP-binding site (20 Å).

- Force field: OPLS3e.

Q. Predictive Insights :

- Hydrogen bonding : NH group with Glu81/Lys89 residues.

- π-π stacking : Phenyl group with Phe80.

- Validation via MD simulations (100 ns) to assess stability .

How to analyze conflicting crystallographic data for this compound derivatives?

Advanced Research Question

Case Study : Discrepancies in bond lengths or angles between studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.